molecular formula C8H15IO2 B14599300 1,1-Diethoxy-2-iodobut-2-ene CAS No. 61147-88-4

1,1-Diethoxy-2-iodobut-2-ene

Cat. No.: B14599300
CAS No.: 61147-88-4
M. Wt: 270.11 g/mol
InChI Key: DPRWNWPNCGRZCK-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-iodobut-2-ene is a specialized organic compound that serves as a versatile intermediate in synthetic organic chemistry. This molecule features two key functional groups: a diethyl acetal and a vinyl iodide . The acetal group, of the general structure R₂C(OR')₂, is a protected form of an aldehyde and is known for its stability under various reaction conditions . This protecting group can be deprotected under mild acidic conditions to regenerate the reactive aldehyde, providing a handle for further chemical transformations . Concurrently, the vinyl iodide moiety is a highly valuable functionality in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, which are fundamental methods for constructing complex carbon-carbon bonds in target molecules . The presence of both an acetal-protected electrophile and a vinyl iodide on the same molecule makes this compound a uniquely valuable bifunctional reagent. Its primary research value lies in its application in the multi-step synthesis of complex organic architectures, including natural products, pharmaceuticals, and functional materials. Researchers can selectively manipulate one functional group while leaving the other intact, allowing for sequential and controlled molecular assembly. The compound is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61147-88-4

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

1,1-diethoxy-2-iodobut-2-ene

InChI

InChI=1S/C8H15IO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3

InChI Key

DPRWNWPNCGRZCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=CC)I)OCC

Origin of Product

United States

Synthetic Methodologies for 1,1 Diethoxy 2 Iodobut 2 Ene and Analogous Structures

Direct Iodination Approaches

Direct iodination strategies involve the reaction of an electron-rich double bond, typically found in enol ethers or related olefins, with an electrophilic iodine source. This approach leverages the nucleophilicity of the alkene to initiate the formation of a carbon-iodine bond.

Electrophilic Iodination of Enol Ethers and Related Olefins

Enol ethers, characterized by an oxygen atom attached to a carbon-carbon double bond, are particularly susceptible to electrophilic attack due to the electron-donating nature of the alkoxy group. This inherent reactivity makes them excellent substrates for the synthesis of α-iodo enol ethers. The reaction generally proceeds through a cyclic iodonium (B1229267) ion intermediate, which is subsequently opened by a nucleophile.

Table 1: Electrophilic Iodination of Enol Ethers with Molecular Iodine (I₂) - Representative Examples

Enol Ether Substrate Reagents & Conditions Product Yield (%) Stereochemistry
General Alkoxyalkene I₂, Solvent α-Iodo Enol Ether Data not available Mixture of isomers possible

Data in this table is generalized due to the lack of specific examples for the target compound in the searched literature.

Iodine monochloride (ICl) is a more polarized and thus more reactive electrophilic iodine source compared to molecular iodine. Its reaction with alkenes is a well-established method for the introduction of iodine. The greater electrophilicity of ICl can lead to faster reaction rates and may be advantageous for less reactive enol ether substrates. The reaction is expected to proceed via an iodonium ion, with the chloride ion acting as the nucleophile to open the intermediate, potentially leading to a chloro-iodo-adduct which could then eliminate HCl to form the desired vinyl iodide.

Table 2: Electrophilic Iodination of Olefins with Iodine Monochloride (ICl) - Representative Examples

Olefin Substrate Reagents & Conditions Product Yield (%) Stereochemistry
General Alkene ICl, Inert Solvent Vicinal Chloro-iodo-alkane Good anti-addition

Data in this table is generalized due to the lack of specific examples for the target compound in the searched literature.

Hydroiodination of Alkynes with Acetal (B89532) or Enol Ether Functionality

The addition of hydrogen iodide (HI) across the triple bond of an alkyne is a fundamental method for the synthesis of vinyl iodides. The regioselectivity and stereoselectivity of this reaction are of paramount importance and can often be controlled by the reaction conditions and the substrate's electronic and steric properties. For the synthesis of 1,1-diethoxy-2-iodobut-2-ene, the corresponding alkyne precursor would be 1,1-diethoxybut-2-yne.

The stereochemical outcome of hydroiodination can be controlled to favor the formation of either the (E) or (Z) isomer of the resulting vinyl iodide. Many modern methods for hydroiodination achieve high stereoselectivity, often leading predominantly to the product of anti-addition of H and I across the triple bond, which results in the (E)-isomer. This is particularly true for reactions that proceed through a concerted or a vinyl radical mechanism.

An efficient method for the regio- and stereoselective hydroiodination of internal alkynes involves the use of ex situ-generated HI, which can provide (E)-vinyl iodides in good yields under mild conditions. organic-chemistry.orgacs.orgorganic-chemistry.org This method has been shown to tolerate a variety of functional groups, including acetals. organic-chemistry.orgacs.orgorganic-chemistry.org

Table 3: Stereoselective Hydroiodination of Functionalized Alkynes

Alkyne Substrate Reagents & Conditions Major Product Isomer Yield (%) Reference
Internal Alkyne ex situ generated HI (E)-Vinyl Iodide Good organic-chemistry.orgacs.org

This table presents generalized findings from studies on various functionalized alkynes.

The regioselectivity of alkyne hydroiodination is governed by the stability of the intermediate carbocation (or a species with carbocationic character). According to Markovnikov's rule, the proton will add to the carbon atom of the triple bond that is already bonded to more hydrogen atoms, and the iodide will add to the more substituted carbon. libretexts.orglibretexts.org In the case of an internal alkyne like 1,1-diethoxybut-2-yne, the electronic influence of the diethoxyacetal group would play a significant role in directing the regiochemical outcome. The oxygen atoms of the acetal can stabilize an adjacent positive charge through resonance, which would favor the formation of a carbocation at the C2 position. Consequently, the iodide would be expected to add to this position, leading to this compound as the Markovnikov adduct.

Table 4: Regioselective Hydroiodination of Alkynes

Alkyne Substrate Type Expected Regiochemical Outcome Product Type
Terminal Alkyne Markovnikov addition 2-Iodo-1-alkene
Internal Alkyne (unsymmetrical) Addition directed by electronic/steric factors Mixture of regioisomers possible

This table outlines the general principles of regioselectivity in alkyne hydroiodination.

Halide Exchange Reactions for Vinyl Iodides

The synthesis of vinyl iodides can be effectively achieved through halide exchange reactions, a process that substitutes a halogen atom on a vinyl group with iodine. This method is particularly useful for creating specific isomers of vinyl iodides.

Copper-Catalyzed Halide Exchange from Vinyl Bromides

One of the most significant advancements in the synthesis of vinyl iodides is the copper-catalyzed Finkelstein reaction. This method allows for the conversion of vinyl bromides to their corresponding vinyl iodides. The reaction is notable for its ability to proceed stereospecifically, meaning that the geometric configuration of the starting vinyl bromide is retained in the resulting vinyl iodide product.

This process typically involves the use of copper(I) iodide (CuI) as a catalyst in the presence of a soluble iodide salt, such as sodium iodide (NaI), and a ligand, often a diamine. The reaction is generally carried out in a solvent like N,N-dimethylformamide (DMF) or acetonitrile. The choice of ligand is crucial for the reaction's success, with N,N'-dimethylethylenediamine being a commonly used option.

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, these reactions can often be run at moderate temperatures, ranging from room temperature to around 80°C, and can reach completion within several hours. The stereoretentive nature of this copper-catalyzed halide exchange makes it a valuable tool for synthetic chemists aiming to produce geometrically pure vinyl iodides.

Conversion from Precursors via Acetalization

The formation of acetals, such as this compound, from carbonyl compounds is a fundamental transformation in organic chemistry. This process involves the protection of a carbonyl group or the synthesis of a key intermediate.

Synthesis of Iodoacetals from Carbonyl Compounds

The synthesis of iodoacetals can be accomplished by reacting an α-iodo carbonyl compound with an alcohol in the presence of an acid catalyst. In the case of this compound, a potential precursor would be an α-iodobutyraldehyde or a related carbonyl compound. The reaction with ethanol (B145695) under acidic conditions leads to the formation of the corresponding diethyl acetal.

The introduction of the iodine atom can occur before or after the acetalization step. If starting with an unsaturated aldehyde, iodination can be achieved through various methods, followed by the acetalization of the carbonyl group to yield the desired iodoacetal.

Acetal Formation Mechanisms

In an acid-catalyzed acetal formation, the first step is the protonation of the carbonyl oxygen by an acid, which makes the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a hemiacetal after deprotonation.

The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a resonance-stabilized carbocation, also known as an oxocarbenium ion. A second molecule of the alcohol then attacks this carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) yields the final acetal product and regenerates the acid catalyst.

The formation of acetals is a reversible process. The reaction can be driven towards the formation of the acetal by removing the water that is formed as a byproduct. This is often achieved by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by using a dehydrating agent.

Organometallic Precursor Strategies

Organometallic precursor strategies for the synthesis of vinyl iodides typically involve the formation of a carbon-metal bond, which is then cleaved by an electrophilic iodine source. Organotin reagents, in particular, have been widely used due to their stability and predictable reactivity.

Stannylation-Iodination Sequences (e.g., Iododestannylation)

A prominent and reliable method for the stereoselective synthesis of vinyl iodides is the iododestannylation of vinylstannanes. This two-step sequence involves the initial synthesis of a vinylstannane, followed by the replacement of the stannyl (B1234572) group with an iodine atom. The success of this method hinges on the ability to prepare the vinylstannane intermediate with the desired regiochemistry and stereochemistry, as the subsequent iodination step generally proceeds with retention of the double bond configuration.

The most common route to vinylstannanes is the hydrostannylation of alkynes, which involves the addition of a tin hydride, typically tributyltin hydride (Bu₃SnH), across the carbon-carbon triple bond. This reaction can be initiated by radical initiators (e.g., AIBN) or catalyzed by transition metals (e.g., palladium complexes), with the choice of conditions influencing the regio- and stereoselectivity of the addition.

For the synthesis of a precursor to this compound, the hydrostannylation of 1,1-diethoxybut-2-yne would be the key step. The regioselectivity of the tin hydride addition is crucial. Generally, for terminal alkynes, palladium-catalyzed hydrostannylation with bulky phosphine (B1218219) ligands favors the formation of the β-vinylstannane with high E-stereoselectivity. nih.gov

The subsequent iododestannylation is typically achieved by treating the vinylstannane with an electrophilic iodine source, such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl). The reaction is generally fast and proceeds with high fidelity, retaining the stereochemistry of the vinylstannane precursor.

StepReactionReagents and ConditionsProduct
1Hydrostannylation1,1-diethoxybut-2-yne, Bu₃SnH, Pd(PPh₃)₄ (cat.)(E)-1,1-Diethoxy-2-(tributylstannyl)but-2-ene
2Iododestannylation(E)-1,1-Diethoxy-2-(tributylstannyl)but-2-ene, I₂(E)-1,1-Diethoxy-2-iodobut-2-ene

This table represents a plausible reaction sequence based on established principles of hydrostannylation and iododestannylation reactions.

Transformations Involving Alkynylstannanes

An alternative strategy involves the use of alkynylstannanes as precursors. These compounds can undergo various transformations to yield functionalized vinyl iodides. One potential pathway involves the reaction of an alkynylstannane with an electrophilic iodine source in the presence of a nucleophile.

For instance, an alkynylstannane could react with iodine and an alcohol. This type of reaction can lead to the formation of a β-iodo-α,β-unsaturated ether. While not a direct route to this compound, it showcases the versatility of alkynylstannanes in constructing iodinated vinyl systems.

A more direct, albeit less common, approach could involve the hydroiodination of an appropriately substituted alkynylstannane. However, controlling the regioselectivity of such an addition can be challenging.

A hypothetical pathway could involve the synthesis of a tributylstannyl-substituted alkyne, followed by a reaction that installs the iodo and diethoxy functionalities. The synthesis of vinyl iodides from alkynes often involves a hydrometalation step followed by treatment with an iodine source. wikipedia.org For example, hydrozirconation of an alkyne followed by iodinolysis is a well-established method for the synthesis of vinyl iodides. organic-chemistry.org Adapting such a sequence to an alkynylstannane precursor could offer another route to the target molecule.

PrecursorReaction TypeReagents and ConditionsPotential Product
Tributyl(but-1-yn-1-yl)stannaneIodo-alkoxylationI₂, Ethanol(E/Z)-1-Ethoxy-2-iodo-1-(tributylstannyl)but-1-ene
1,1-Diethoxybut-2-yneHydrozirconation-Iodination1. Cp₂ZrHCl; 2. I₂(E)-1,1-Diethoxy-2-iodobut-2-ene

This table illustrates potential, though not explicitly documented, transformations involving alkynylstannane precursors or related alkyne substrates.

Reactivity and Mechanistic Investigations of 1,1 Diethoxy 2 Iodobut 2 Ene

Reactivity of the Vinyl Iodide Moiety

The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, making it a highly reactive site for various organic transformations. wikipedia.org This reactivity is central to the synthetic utility of 1,1-diethoxy-2-iodobut-2-ene.

Participation in Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Vinyl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgnobelprize.org The vinyl iodide moiety in this compound is expected to readily participate in several key coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org The vinyl iodide of the target molecule can react with a vinyl or aryl boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a substituted diene or styrene (B11656) derivative, respectively. The reaction is known for its mild conditions and tolerance of various functional groups, including the acetal (B89532) moiety. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction couples the vinyl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This would result in the formation of a new, more substituted alkene. The reaction typically exhibits high trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic structures. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the vinyl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to conjugated enynes, which are valuable synthetic intermediates. The reaction is generally carried out under mild conditions. wikipedia.org

The general reactivity order for halides in these couplings is I > Br > Cl, highlighting the high reactivity of the vinyl iodide in this compound. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Key Features
Suzuki-Miyaura Organoboron compound Substituted alkene/diene Mild conditions, high functional group tolerance
Heck Alkene Substituted alkene High trans selectivity, useful for intramolecular cyclizations

Radical Reactions Involving Vinylic Halides

The weak C-I bond also predisposes the vinyl iodide moiety to participate in radical reactions. These reactions proceed through a vinyl radical intermediate, which can then undergo various transformations.

Radical Cyclization: If the molecule contains a suitably positioned unsaturated bond, the vinyl radical generated from this compound can undergo intramolecular cyclization. wikipedia.org These cyclizations are rapid and selective, often favoring the formation of five- and six-membered rings through an exo cyclization pathway. wikipedia.orgamanote.com

Atom Transfer Radical Addition (ATRA): In this process, a radical is generated from an initiator and adds to an alkene. The resulting radical can then abstract the iodine atom from this compound, propagating a radical chain and forming a new C-I bond at a different position. nih.govmdpi.com This method is an atom-economical way to form both a C-C and a C-X bond. nih.gov Recent developments have utilized photoredox catalysis to initiate these reactions under mild conditions. nih.gov

Stereoselective Transformations of Vinylic Iodides

The geometry of the double bond in vinylic iodides can often be controlled during their synthesis and, crucially, can be retained or influence the stereochemical outcome of subsequent reactions. organic-chemistry.org

Many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are known to proceed with retention of the alkene geometry. wikipedia.org This means that if this compound is used as a pure E or Z isomer, the product of the coupling reaction will also be predominantly the corresponding E or Z isomer.

Furthermore, the development of asymmetric catalysis has enabled enantioselective transformations of substrates containing vinyl halide moieties. For instance, the asymmetric intramolecular Heck reaction has become a reliable method for constructing tertiary and quaternary stereocenters in natural product synthesis. uwindsor.ca While this would require a prochiral substrate, it demonstrates the potential for high levels of stereocontrol in reactions involving the vinyl iodide group.

Reactivity of the Diethyl Acetal Moiety

The diethyl acetal group serves as a protecting group for a carbonyl functionality. Its reactivity is characterized by high stability under certain conditions and predictable reactivity under others.

Stability under Neutral and Basic Conditions

One of the most important features of the diethyl acetal moiety is its stability in neutral and strongly basic environments. Acetals are unreactive towards a wide range of nucleophiles and bases, including powerful reagents like organolithium compounds, Grignard reagents, and metal hydrides (e.g., LiAlH₄, NaBH₄). This stability makes the acetal an excellent protecting group for an aldehyde or ketone while chemical transformations are carried out on other parts of the molecule, such as the vinyl iodide moiety.

Acid-Mediated Reactivity: Hydrolysis and Exchange

In contrast to their stability in base, acetals are readily hydrolyzed under acidic conditions, particularly in the presence of water. This reaction regenerates the original carbonyl compound and two equivalents of the corresponding alcohol.

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol).

Departure of ethanol (B145695) to form a resonance-stabilized oxonium ion.

Attack of water on the electrophilic carbon of the oxonium ion.

Deprotonation to form a hemiacetal.

Protonation of the second ethoxy group.

Elimination of a second molecule of ethanol to form a protonated carbonyl group.

Deprotonation to yield the final carbonyl compound.

This process is reversible, and to drive the reaction towards the carbonyl compound, an excess of water is typically used.

In the absence of water but in the presence of another alcohol and an acid catalyst, transacetalization (an exchange of the alkoxy groups) can occur.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethanol
Lithium aluminum hydride (LiAlH₄)
Protonation and Oxycarbenium Ion Formation

The initiation of many reactions involving the acetal functionality of this compound proceeds via protonation of one of the ethoxy groups by an acid catalyst. This initial protonation converts the ethoxy group into a good leaving group (ethanol). Subsequent departure of the ethanol molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxycarbenium ion. chemistrysteps.comorganicchemistrytutor.com This planar, electrophilic intermediate is a key species in the acid-catalyzed hydrolysis and other transformations of acetals. wikipedia.org The stability of the oxycarbenium ion is a critical factor in the facility of these reactions.

Nucleophilic Attack and Deprotonation

The positively charged carbon atom of the oxycarbenium ion is highly electrophilic and readily undergoes attack by various nucleophiles. nih.govresearchgate.net This nucleophilic addition is a crucial step in the transformation of the acetal group. For instance, in the presence of water as a nucleophile, the attack leads to the formation of a hemiacetal intermediate. Subsequent deprotonation of the oxonium ion formed after the nucleophilic attack regenerates the catalyst and yields the hemiacetal. Further reaction under acidic conditions can lead to the corresponding carbonyl compound. The stereochemical outcome of the nucleophilic attack can be influenced by the conformation of the oxycarbenium ion intermediate. nih.govresearchgate.net

Compatibility with Organometallic Reagents

The vinyl iodide functionality of this compound allows for its participation in various cross-coupling reactions with organometallic reagents. Vinyl iodides are known to be more reactive than their corresponding bromides or chlorides in such reactions. wikipedia.org They can react with organometallic compounds like Grignard reagents (organomagnesium halides) and organolithium reagents. nih.govresearchgate.net These reactions typically proceed via mechanisms such as the Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds at the C-2 position of the butene chain. libretexts.org The compatibility of the acetal group under the conditions required for these organometallic reactions is a key consideration, as strongly basic or nucleophilic reagents could potentially react with the acetal. However, many organometallic coupling reactions can be carried out under conditions that are mild enough to leave the acetal functionality intact. wikipedia.org

Below is a table summarizing the compatibility of vinyl iodides with various organometallic reagents, which is relevant to the reactivity of this compound.

Organometallic ReagentCoupling ReactionCompatibility Notes
OrganoboranesSuzuki CouplingGenerally high functional group tolerance.
OrganotinsStille CouplingMild conditions, but toxicity of tin reagents is a concern.
Organocuprates (Gilman)Gilman CouplingEffective for C-C bond formation.
Grignard ReagentsKumada CouplingCan be highly reactive; conditions need to be controlled.
OrganozincsNegishi CouplingGood functional group tolerance.

Deprotection Strategies (e.g., Molecular Iodine Catalysis)

The diethoxy acetal group in this compound can serve as a protecting group for a carbonyl functionality. The removal of this protecting group, or deprotection, is a crucial step in many synthetic sequences. A particularly mild and efficient method for the deprotection of acetals involves the use of molecular iodine as a catalyst. organic-chemistry.orgnih.govsemanticscholar.org This method is advantageous as it proceeds under neutral conditions, often in acetone, and is tolerant of a wide range of other functional groups that might be sensitive to acidic or basic hydrolysis conditions. organic-chemistry.orgnih.gov The proposed mechanism for iodine-catalyzed deprotection involves a substrate exchange mechanism rather than direct hydrolysis. scribd.comresearchgate.net This chemoselective deprotection is highly valuable in the synthesis of complex molecules where sensitive functionalities must be preserved. semanticscholar.orgelectrochem.org

Concerted Reactivity of Iodoalkene and Acetal Functionalities

The simultaneous presence of both an iodoalkene and an acetal group in this compound can lead to unique concerted reactivity, where both functionalities participate in a single transformation.

Intramolecular Cyclizations and Rearrangements

The iodoalkene moiety can participate in intramolecular cyclization reactions, particularly through radical pathways. mdpi.com For instance, the generation of a radical at a suitable position within the same molecule could lead to an intramolecular attack on the carbon-carbon double bond, with the iodine atom acting as a leaving group. The acetal functionality, or a derivative thereof, could potentially act as the internal nucleophile or radical precursor in such cyclizations. Furthermore, vinyl iodides can undergo various rearrangement reactions, and the presence of the diethoxyacetal group could influence the course of these rearrangements. organic-chemistry.org

Electrocatalytic Transformations Involving Enol Ethers

The enol ether-like character of the double bond in this compound suggests its potential for electrocatalytic transformations. Enol ethers can undergo single-electron oxidation to form radical cations, which are versatile intermediates in various chemical reactions. nih.govresearchgate.net Electrocatalytic methods provide a means to generate these reactive species under mild conditions. electrochem.org For example, the radical cation of an enol ether can participate in cycloaddition reactions or couplings with other molecules. nih.govresearchgate.net The iodine substituent could also play a role in the electrochemical behavior of the molecule. The electrochemical reduction of similar systems has also been explored, which could offer alternative reaction pathways. chemrxiv.org

Mechanistic Insights into the Reactivity of this compound Remain Largely Undocumented in Publicly Available Research

Initial investigations into the chemical literature and public research databases have revealed a significant gap in the documented reactivity and mechanistic pathways of the compound this compound. Despite its potential as a synthetic intermediate, detailed studies focusing on its kinetic profiles, the use of isotopic labeling to elucidate reaction mechanisms, and computational analyses of its transition states appear to be limited or not publicly accessible.

The specific subsections requested for a detailed article—Kinetic Studies, Deuterium Labeling Experiments, and Transition State Analysis—are foundational for a thorough understanding of a compound's behavior in chemical reactions. Kinetic studies would provide quantitative data on reaction rates, offering clues about the molecularity of the rate-determining step. Deuterium labeling is a powerful technique used to track the fate of specific hydrogen atoms during a reaction, which can distinguish between different possible mechanistic pathways. Finally, transition state analysis, often aided by computational chemistry, provides a theoretical framework for understanding the energy barriers and the geometry of the highest-energy species along the reaction coordinate.

While general principles of reactivity for vinyl iodides and enol ethers are well-established, the specific influence of the diethoxy acetal and the iodo substituent on the butene backbone of this particular molecule has not been the subject of detailed public investigation. Such studies are crucial for predicting its behavior in various chemical transformations and for designing new synthetic methodologies.

The absence of specific data in these key mechanistic areas for this compound highlights a potential area for future research within synthetic organic chemistry. A comprehensive study of its reactivity could uncover novel reaction pathways and expand its utility as a building block in the synthesis of more complex molecules.

Applications of 1,1 Diethoxy 2 Iodobut 2 Ene in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Vinyl iodides are particularly valuable substrates in this regard, readily participating in a variety of palladium-catalyzed cross-coupling reactions. The presence of the diethoxy acetal (B89532) functionality in 1,1-Diethoxy-2-iodobut-2-ene offers potential for subsequent transformations, making it an interesting, albeit undocumented, building block for synthetic chemists.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the formation of C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin compound). This reaction is known for its tolerance of a wide range of functional groups. In principle, this compound, as a vinyl iodide, could be a suitable coupling partner in Stille reactions. However, specific examples detailing the reaction of this compound with various organostannanes, including reaction conditions, catalysts, yields, and the scope of organotin reagents used, are not described in the available literature.

The Negishi coupling is another important palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide or triflate with an organozinc reagent. Organozinc reagents are highly reactive and often exhibit excellent functional group compatibility. While vinyl iodides are common substrates in Negishi couplings, there is no specific data available on the application of this compound in this reaction. Detailed research findings, including optimized reaction conditions and the range of applicable organozinc reagents for coupling with this specific substrate, have not been reported.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds (such as boronic acids or esters) as the organometallic partner, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. Although it is a powerful method for the formation of carbon-carbon bonds with vinyl halides, there are no documented instances of this compound being employed in Suzuki-Miyaura coupling reactions. Consequently, data on suitable catalysts, bases, solvents, and the scope of organoboron reagents for this specific transformation are absent from the scientific record.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. In a [2+2] cycloaddition, two molecules containing double or triple bonds react to form a four-membered ring. While the double bond in this compound could theoretically participate in such reactions, there is a lack of published research demonstrating its application in [2+2] cycloadditions or other cycloaddition variants.

Tandem or cascade reactions, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The functional groups present in this compound—a vinyl iodide and an acetal—could potentially be exploited in elegantly designed tandem sequences. For instance, a cross-coupling reaction at the vinyl iodide position could be followed by a subsequent reaction involving the acetal group. However, the scientific literature does not currently contain any reports of this compound being utilized in such tandem or cascade processes.

Palladium-Catalyzed Cross-Coupling Reactions

Construction of Complex Molecular Architectures

The vinyl iodide functional group is a versatile and highly reactive moiety in modern organic synthesis. wikipedia.org As a member of this class, this compound represents a valuable building block for the construction of intricate molecular frameworks. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. wikipedia.org The presence of the diethoxy acetal group provides a masked aldehyde functionality, which can be revealed in later synthetic steps, further increasing its strategic importance in multi-step syntheses.

Total Synthesis of Natural Products (e.g., β-Carboline Alkaloids utilizing similar vinyl iodides)

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. Vinyl iodides are crucial intermediates in this field, enabling the stereoselective formation of key carbon-carbon bonds within elaborate molecular structures. wikipedia.org

A prominent example where similar vinyl iodide precursors are of great value is in the synthesis of β-carboline alkaloids. This family of natural and synthetic compounds, characterized by a tricyclic pyrido[3,4-b]indole skeleton, exhibits a wide range of significant biological activities, including antitumor, antiviral, and antimicrobial properties. nih.gov The construction of these complex scaffolds often relies on the strategic coupling of simpler fragments.

A functionalized vinyl iodide, analogous to this compound, can be employed in pivotal cross-coupling reactions (such as Suzuki, Stille, or Heck couplings) to assemble the core structure or append complex side chains to the β-carboline nucleus. The diethoxy acetal moiety in such a reagent serves as a latent carbonyl group, which can be deprotected post-coupling to an aldehyde. This aldehyde can then undergo further transformations, such as reductive amination or Pictet-Spengler reactions, to complete the synthesis of the target alkaloid. nih.govnih.gov The use of vinyl iodides in these strategies allows for precise control over the connectivity and stereochemistry of the final product.

Table 1: Examples of Natural Product Syntheses Involving Vinyl Iodide Intermediates

Natural Product Class Key Reaction Involving Vinyl Iodide Role of Vinyl Iodide Reference(s)
β-Carboline Alkaloids Suzuki or Stille Coupling Forms a key C-C bond to build the alkaloid backbone or add substituents. nih.govnih.gov
Taxol Barton's Hydrazone Iodination Generation of a key vinyl iodide intermediate for ring formation. wikipedia.org
Cortistatin A Barton's Hydrazone Iodination Synthesis of a vinyl iodide precursor for subsequent coupling reactions. wikipedia.org

| Discodermolide | Negishi-type Cross-Coupling | Construction of a (Z)-trisubstituted olefin fragment. | nih.gov |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Vinyl iodides serve as powerful precursors for the synthesis of a diverse array of these cyclic systems. mdpi.com The carbon-iodine bond is an excellent handle for initiating cyclization reactions, typically mediated by transition metals like palladium or copper. mdpi.comrsc.org

The compound this compound is well-suited for such applications. It can be coupled with substrates containing a suitably positioned nucleophile (such as an amine, alcohol, or thiol). Subsequent intramolecular cyclization can lead to the formation of various five- or six-membered heterocycles. For instance, an intramolecular Heck reaction could be used to construct substituted pyridines or dihydropyrans.

Furthermore, iodine-mediated electrophilic cyclization represents another powerful strategy for heterocycle synthesis. rsc.org While this typically involves the cyclization of alkynes or alkenes in the presence of an iodine source, pre-formed vinyl iodides can participate in subsequent coupling and annulation reactions to build up more complex heterocyclic frameworks. The versatility of this compound allows it to act as a linchpin, connecting different molecular fragments that are then stitched together to form the final heterocyclic target.

Table 2: Heterocyclic Systems Synthesized via Vinyl Iodide Precursors

Heterocycle Class Synthetic Method Role of Vinyl Iodide Reference(s)
Indoles/Pyrroles Intramolecular Heck/Sonogashira Coupling Acts as an electrophile in a C-C bond-forming cyclization step. mdpi.comrsc.org
Furans/Oxazoles Palladium- or Copper-Catalyzed Cyclization Couples with a nucleophile, followed by ring closure. rsc.org
Quinolines Annulation Reactions Serves as a building block in multi-component reactions to form the fused ring system. mdpi.com

| Thiophenes | Suzuki or Stille Coupling | Used to introduce substituents onto a pre-formed thiophene (B33073) ring or in its construction. | rsc.org |

Stereoselective Synthesis of Functionalized Olefins

The geometric configuration (E/Z isomerism) of olefins is often critical to the function of a molecule, particularly in pharmaceuticals and agrochemicals. A significant advantage of using vinyl iodides in synthesis is the high degree of stereochemical retention observed in many transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov This means the specific E or Z geometry of the starting vinyl iodide is faithfully transferred to the final olefin product.

This compound, which can be synthesized as a specific geometric isomer, is an ideal substrate for the stereoselective synthesis of trisubstituted functionalized olefins. For example, a Suzuki coupling reaction between (E)-1,1-Diethoxy-2-iodobut-2-ene and an organoboron reagent will predominantly yield the (E)-olefin product. Similarly, using the (Z)-isomer will result in the (Z)-olefin. This control is crucial for accessing molecules with precise three-dimensional structures. nih.govnih.gov

The diethoxy acetal group on the resulting olefin provides a synthetic handle for further manipulation. Hydrolysis under mild acidic conditions unmasks the aldehyde, which can then be used in a variety of subsequent reactions, such as Wittig olefinations or aldol (B89426) condensations, to further elaborate the molecular structure while preserving the stereochemistry of the double bond.

Table 3: Cross-Coupling Reactions for Stereoselective Olefin Synthesis

Reaction Name Catalyst System (Typical) Stereochemical Outcome Role of Vinyl Iodide Reference(s)
Suzuki Coupling Palladium(0) / Phosphine (B1218219) Ligand Retention of configuration Electrophilic partner, geometry is transferred to the product. wikipedia.org
Stille Coupling Palladium(0) Retention of configuration Electrophilic partner that couples with an organotin reagent. wikipedia.org
Heck Reaction Palladium(0) or Palladium(II) Typically retention for cyclic olefins; can vary for acyclic Couples with an alkene to form a new C-C bond. wikipedia.org
Negishi Coupling Palladium(0) or Nickel(0) Retention of configuration Electrophilic partner that couples with an organozinc reagent. nih.gov

| Sonogashira Coupling | Palladium(0) / Copper(I) | Retention of configuration | Couples with a terminal alkyne. | wikipedia.org |

Advanced Spectroscopic Characterization Techniques for 1,1 Diethoxy 2 Iodobut 2 Ene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

For a hypothetical analysis of 1,1-Diethoxy-2-iodobut-2-ene, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the ethoxy groups (triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a signal for the vinylic proton, and signals for the protons of the butene backbone. The coupling constants between these protons would provide valuable information about the stereochemistry of the double bond. ¹³C NMR spectroscopy would show distinct signals for each carbon atom, with the carbon atoms attached to the oxygen and iodine atoms exhibiting characteristic chemical shifts. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unequivocally by establishing connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

HRMS would be critical in determining the exact mass of the molecular ion of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, such as the loss of ethoxy groups or the iodine atom.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS could be utilized to analyze the purity of a sample of this compound and to separate it from any isomers or byproducts. The mass spectrum obtained from the GC peak corresponding to the compound would aid in its identification.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkages, the C=C stretching of the alkene, and the C-I stretching. The absence of certain bands, such as a hydroxyl (-OH) peak, would confirm the structure.

X-ray Crystallography (where applicable for derivatives)

If a suitable crystalline derivative of this compound could be synthesized, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Future Research Directions

Development of Novel Stereoselective Synthetic Routes

The geometric configuration of the double bond in vinyl iodides is crucial as it is often retained in subsequent cross-coupling reactions. wikipedia.org Therefore, a primary research goal is the development of synthetic methods that provide precise control over the E and Z stereoisomers of 1,1-diethoxy-2-iodobut-2-ene. Current methods for vinyl iodide synthesis, such as the hydroiodination of alkynes, often yield mixtures of isomers. wikipedia.org Future work could focus on adapting and optimizing modern stereoselective techniques for this specific substrate.

Potential strategies include the hydrozirconation-iodination or hydroalumination-iodination of the corresponding alkyne, 1,1-diethoxybut-3-yne. organic-chemistry.org These methods involve the regioselective and stereoselective addition of a metal-hydride across the alkyne, followed by quenching with an iodine source to yield the vinyl iodide. Another promising avenue is the stereospecific copper-catalyzed halide exchange from a corresponding vinyl bromide, which offers a reliable way to access the desired vinyl iodide with retention of configuration. organic-chemistry.org

Table 1: Potential Stereoselective Synthetic Routes
MethodKey ReagentsAnticipated SelectivityKey Challenges
Hydrozirconation-IodinationSchwartz's Reagent (Cp₂ZrHCl), N-Iodosuccinimide (NIS)High (Typically cis-addition)Functional group tolerance, reagent handling
Hydroalumination-IodinationDIBAL-H or Red-Al, I₂High (Typically trans-addition)Control of reduction, pyrophoric reagents
Takai OlefinationIodoform (CHI₃), CrCl₂High (Typically E-selective)Stoichiometric chromium, substrate scope
Copper-Catalyzed Halide Exchange(E/Z)-1,1-diethoxy-2-bromobut-2-ene, Cu(I) salt, KIHigh (Stereoretentive)Synthesis of stereopure vinyl bromide precursor

Exploration of Unconventional Catalytic Systems for Reactivity

The carbon-iodine bond in vinyl iodides is the weakest among vinyl halides, making it highly reactive in traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. wikipedia.org While these methods are robust, future research should explore unconventional catalytic systems to enhance efficiency, reduce costs, and improve the sustainability of transformations involving this compound.

This includes the use of catalysts based on earth-abundant metals such as nickel, copper, or iron, which offer a more economical and environmentally friendly alternative to palladium. Nickel catalysts, for instance, have shown promise in the reductive cross-electrophile coupling of vinyl halides with alkyl halides. nih.gov Furthermore, the field of photoredox catalysis, which uses light to drive chemical reactions, could open up new reaction pathways not accessible through traditional thermal methods. Investigating dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst could enable novel carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions.

Integration into Flow Chemistry Methodologies

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.netumontreal.ca Integrating the synthesis and subsequent reactions of this compound into flow chemistry methodologies is a logical and impactful future research direction.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and designing more efficient catalysts. While the general catalytic cycles of cross-coupling reactions are well-established, the specific dynamics, such as the rate of oxidative addition and the stability of intermediates, are substrate-dependent.

Future research could employ advanced spectroscopic techniques, such as time-resolved infrared or UV-Vis spectroscopy, to probe reaction intermediates in real-time. These methods can provide critical data on the kinetics of bond cleavage and formation. For example, studying the photodissociation dynamics of the C-I bond could provide fundamental insights applicable to designing novel photo-initiated coupling reactions. Computational studies using Density Functional Theory (DFT) can complement experimental work by modeling reaction pathways and transition states, helping to rationalize observed selectivity and reactivity.

Application in the Synthesis of Emerging Bioactive Molecules and Advanced Materials

The ultimate goal of developing new synthetic building blocks is their application in the construction of functional molecules. The bifunctional nature of this compound—a cross-coupling handle (vinyl iodide) and a masked aldehyde (diethoxyacetal)—makes it an attractive precursor for complex targets.

Future work should focus on demonstrating its utility in the total synthesis of natural products, particularly polyketides and other molecules containing substituted alkene motifs. researchgate.netresearchgate.net The diethoxyacetal can be carried through multiple synthetic steps and deprotected under mild acidic conditions to reveal the aldehyde, which can then be used for chain extension or cyclization reactions. Indolylvinyl ketones, for example, have proven to be valuable building blocks for synthesizing bioactive alkaloids. researchgate.net Similarly, the vinyl iodide moiety of this compound could be used to couple fragments in the synthesis of complex pharmaceutical agents or marine natural products. researchgate.netnih.gov In materials science, this compound could serve as a monomer or functionalizing agent for polymers, introducing reactive handles for post-polymerization modification or creating materials with tailored electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1,1-Diethoxy-2-iodobut-2-ene, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the ethoxy and iodinated alkene groups. Compare chemical shifts with analogous compounds to resolve ambiguities in splitting patterns caused by stereoelectronic effects .
  • Infrared (IR) Spectroscopy : Identify C-I stretching (~500 cm1^{-1}) and ether C-O-C vibrations (~1100 cm1^{-1}). Cross-validate with computational IR spectra (e.g., DFT) to distinguish overlapping peaks .
  • Mass Spectrometry (MS) : Monitor fragmentation patterns, particularly the loss of iodine (127 Da), to confirm molecular integrity. Use high-resolution MS to rule out isotopic interference .
  • Data Triangulation : Combine multiple techniques to resolve contradictions (e.g., unexpected 13C^{13}\text{C} shifts may arise from solvent interactions; replicate experiments under inert conditions) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Variables : Systematically vary solvents (e.g., THF vs. DCM), temperature (0°C to reflux), and stoichiometry of iodine sources (e.g., NIS vs. I2_2) to identify optimal conditions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance iodination efficiency. Monitor side-product formation via TLC or GC-MS .
  • Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or iodinated byproducts. Validate purity via melting point analysis and NMR .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodecomposition. Conduct accelerated stability studies under UV light to quantify degradation rates .
  • Moisture Control : Use molecular sieves in storage containers and perform Karl Fischer titration to monitor water content .
  • Thermal Stability : Analyze thermal decomposition via Differential Scanning Calorimetry (DSC) to determine safe handling temperatures .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Modeling : Calculate transition states and activation energies for iodide elimination or Suzuki-Miyaura coupling steps. Compare with experimental kinetic data to validate mechanistic pathways .
  • Solvent Effects : Simulate solvent polarity impacts on reaction barriers using COSMO-RS models. Correlate with experimental yields in polar vs. nonpolar solvents .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled ethoxy groups to track oxygen transfer in hydrolysis or rearrangement reactions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published IC50_{50} values and apply statistical tests (e.g., ANOVA) to identify outliers or batch-dependent variability .
  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., cell line, incubation time) and use positive/negative controls to normalize results .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy/iodo groups to isolate contributions of specific substituents to bioactivity .

Q. How can surface adsorption studies of this compound inform its environmental fate in indoor settings?

  • Methodological Answer :

  • Microscopic Imaging : Use AFM or TEM to visualize adsorption on silica or polymer surfaces. Quantify coverage via X-ray Photoelectron Spectroscopy (XPS) .
  • Kinetic Modeling : Apply Langmuir isotherms to adsorption data collected at varying humidity levels. Correlate with computational predictions of surface binding energies .
  • Oxidative Degradation : Expose adsorbed samples to ozone or hydroxyl radicals and track decomposition products via GC-MS .

Data Presentation Guidelines

Parameter Analytical Technique Key Considerations Reference
Purity ValidationNMR, MSReport integration ratios and isotopic purity
Thermal StabilityDSC, TGASpecify heating rate and atmosphere (N2_2/air)
Surface AdsorptionXPS, AFMInclude surface roughness metrics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.